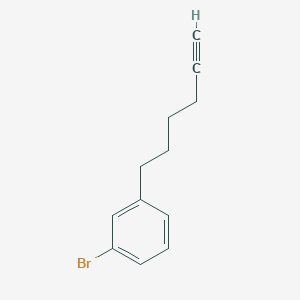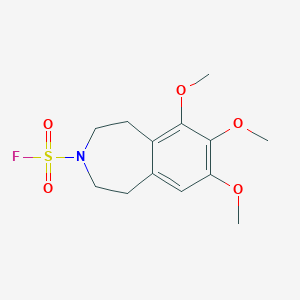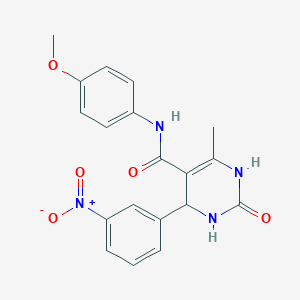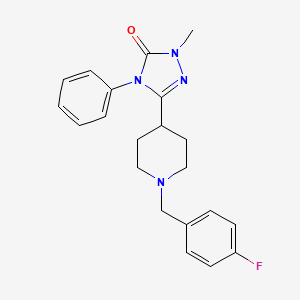
1-Bromo-3-hex-5-ynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Bromo-3-hex-5-ynylbenzene is a brominated aromatic molecule that is structurally characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a hex-5-ynyl group. This structure suggests potential reactivity typical of bromoarenes and alkynes, making it a versatile building block in organic synthesis.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves palladium-catalyzed cross-coupling reactions. For instance, compounds similar to 1-Bromo-3-hex-5-ynylbenzene, such as 1,3-dibromo-5-(ferrocenylethynyl)benzene and its derivatives, have been successfully synthesized using palladium catalysts . Additionally, the synthesis of poly(para-phenylene) derivatives via palladium-catalyzed coupling has been reported, which could be analogous to the synthesis of polymers from 1-Bromo-3-hex-5-ynylbenzene . Furthermore, the use of nickel(0) complexes has been demonstrated for the synthesis of dibenzopentalenes from related 1-bromo-2-ethynylbenzenes .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using techniques such as density functional theory (DFT), NMR, and IR spectroscopy. For example, the molecular structure and spectroscopic properties of 1,4-diiodo-2,3,5,6-tetraarylbenzene and 1,4-bis(4-bromophenyl)-2,3,5,6-tetraarylbenzene have been investigated using these methods . These techniques could similarly be applied to determine the structure of 1-Bromo-3-hex-5-ynylbenzene.
Chemical Reactions Analysis
Brominated aromatic compounds are known to participate in various chemical reactions. The palladium-catalyzed domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine is an example of the reactivity of such compounds, leading to the formation of complex heterocycles . Additionally, bromocyclization reactions have been employed to synthesize isobenzofuran derivatives from 2-alkynylbenzoic acids . These reactions highlight the potential of 1-Bromo-3-hex-5-ynylbenzene to undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-hex-5-ynylbenzene can be inferred from related compounds. For instance, the solubility and polymerization degree of poly(para-phenylene) derivatives synthesized from related brominated compounds have been characterized . The electrochemical properties of brominated aromatic compounds, such as reversible oxidations, have also been studied, which could be relevant for understanding the redox behavior of 1-Bromo-3-hex-5-ynylbenzene . Additionally, the crystal structures of brominated compounds can reveal supramolecular features like hydrogen bonding and π-π interactions, which may also be present in the crystal structure of 1-Bromo-3-hex-5-ynylbenzene .
Aplicaciones Científicas De Investigación
Chemical Reactions and Modeling
1-Bromo-3-hex-5-ynylbenzene is an interesting compound in the realm of chemical reactions and modeling studies. Notably, the pyrolysis of hex-5-en-1-yl radicals, related to this compound, has been extensively studied. Experiments conducted at high pressures and temperatures revealed that the product distribution of the hex-5-en-1-yl radical's pyrolysis is sensitive to initial fuel concentration, leading to the formation of various significant products including ethylene, propadiene, and benzene (Liszka & Brezinsky, 2019).
Molecular Structural Analysis
In molecular structural analysis, the compound's derivatives have shown interesting behaviors. For example, treatment of certain compounds with 3-hexyne led to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, demonstrating a unique dimer formation with a twisted AlC8 nine-membered ring structure. This suggests potential in exploring the molecular geometry and reactions of related compounds (Agou et al., 2015).
Surface Chemistry
1-Bromo-3-hex-5-ynylbenzene also exhibits intriguing chemistry on surfaces. For instance, on a Cu3Pt(111) surface, 6-bromo-1-hexene (a related compound) showed a dehydrocyclization reaction leading to benzene formation at low coverage, indicating the potential of such compounds in surface chemistry and material science applications (Hong-Qing He & Teplyakov, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-3-hex-5-ynylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h1,6,8-10H,3-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOZASAAFVBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)

![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3005880.png)


![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline](/img/structure/B3005886.png)


![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)
